molecular formula C8H16O B12611431 Cyclohexanol, 1,3-dimethyl-, (1R,3R)- CAS No. 646526-29-6

Cyclohexanol, 1,3-dimethyl-, (1R,3R)-

Cat. No.: B12611431
CAS No.: 646526-29-6
M. Wt: 128.21 g/mol
InChI Key: DWUSBTCQAFWLIW-HTQZYQBOSA-N
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Description

Cyclohexanol, 1,3-dimethyl-, (1R,3R)- is an organic compound with the molecular formula C8H16O It is a stereoisomer of cyclohexanol, characterized by the presence of two methyl groups at the 1 and 3 positions on the cyclohexane ring, both in the (1R,3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dimethylcyclohexene in the presence of a suitable catalyst. Another method includes the reduction of 1,3-dimethylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 1,3-dimethyl-, (1R,3R)- often involves the catalytic hydrogenation of 1,3-dimethylcyclohexene. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,3-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: Reduction of 1,3-dimethylcyclohexanone back to cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group in cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 1,3-Dimethylcyclohexanone.

    Reduction: Cyclohexanol, 1,3-dimethyl-, (1R,3R)-.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Cyclohexanol, 1,3-dimethyl-, (1R,3R)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexanol, 1,3-dimethyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The presence of the methyl groups at the 1 and 3 positions also affects the compound’s steric and electronic properties, contributing to its unique behavior in chemical reactions.

Comparison with Similar Compounds

Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be compared with other similar compounds such as:

    Cyclohexanol: Lacks the methyl groups at the 1 and 3 positions, resulting in different chemical and physical properties.

    1,3-Dimethylcyclohexane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.

    1,3-Dimethylcyclohexanone: The oxidized form of cyclohexanol, 1,3-dimethyl-, (1R,3R)-, with distinct chemical properties and uses.

The uniqueness of cyclohexanol, 1,3-dimethyl-, (1R,3R)- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its diverse range of applications and reactivity.

Properties

CAS No.

646526-29-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,3R)-1,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

DWUSBTCQAFWLIW-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@](C1)(C)O

Canonical SMILES

CC1CCCC(C1)(C)O

Origin of Product

United States

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